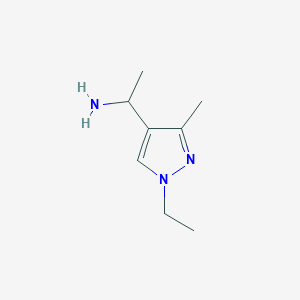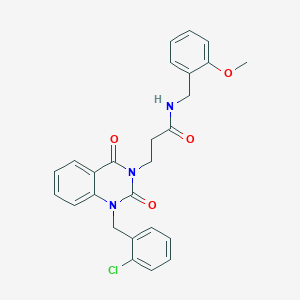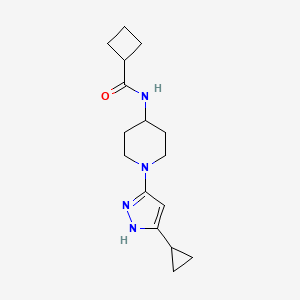![molecular formula C23H19N3O3 B2839089 2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone CAS No. 86966-85-0](/img/structure/B2839089.png)
2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-1-[(E)-(2-hydroxy-1-methyl-1H-indol-3-yl)diazenyl]-2,2-diphenylethanone” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a diazenyl group, which is a type of azo compound. Azo compounds are often used as dyes due to their vivid colors .
Chemical Reactions Analysis
Azo compounds like this one can undergo a variety of chemical reactions. For instance, they can participate in coupling reactions to form larger structures . They can also undergo reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the azo group could give it vivid color, and the indole group could contribute to its solubility in various solvents .Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
The compound plays a crucial role in organic synthesis, particularly in the preparation of cyclopropenone oximes and their subsequent reactions with isocyanates. These reactions are fundamental in the synthesis of 4,6-diazaspiro[2.3]hexenones, showcasing the compound's utility in constructing complex molecular architectures (Yoshida et al., 1988).
Material Science and Photolabile Protecting Groups
In material science, "2-hydroxy-1,2,2-triphenylethanone" derivatives, closely related to the compound , have been utilized as efficient photolabile protecting groups for carboxylic acids. This application is pivotal in the development of light-sensitive materials, where controlled release of functional groups is required (Ashraf et al., 2007).
Catalysis
The compound's derivatives have found applications in catalysis, particularly in alcohol oxidation reactions. The structure's ability to facilitate selective oxidation under mild conditions highlights its potential in green chemistry and sustainable processes (Hazra et al., 2015).
Organic Electronics
In the realm of organic electronics, derivatives of this compound have been explored for their electron-transfer properties, crucial for the development of organic photovoltaic devices and electronic materials. The study of photochemical electron-transfer reactions of related diarylethylenes provides insights into the design of high-performance organic electronic materials (Mattes et al., 1986).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1-methylindol-3-yl)imino-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-26-19-15-9-8-14-18(19)20(21(26)27)24-25-22(28)23(29,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,27,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPVGBKHUGNHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2839006.png)
![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)



![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)
